molecular formula C25H19ClN2O3 B2835452 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide CAS No. 895639-00-6

2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B2835452
CAS No.: 895639-00-6
M. Wt: 430.89
InChI Key: FRVAQBIVHZKGLB-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H19ClN2O3 and its molecular weight is 430.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research has focused on the synthesis of novel heterocyclic compounds through reactions involving quinoline derivatives. For instance, the synthesis of pyranoquinolines and their transformation into novel heterocyclic compounds through reactions with different reagents demonstrates the compound's utility in creating diverse chemical structures with potential for further application in drug development and materials science (Mulwad & Dalvi, 2003).

Antimicrobial and Antibacterial Agents

Some derivatives of quinolines have been synthesized and tested for their antibacterial activities. For example, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing quinoline linkage have shown potent antibacterial activity against various microorganisms, highlighting the potential of these compounds in developing new antibacterial agents (Bhoi et al., 2015).

Material Science Applications

Compounds with a quinoline core have been explored for their use in materials science, particularly in the development of red-emitting electroluminescent materials. Benzo[a]aceanthrylene-cored compounds, for example, demonstrate high thermal stability and potential for use in organic electronics, indicating the versatility of quinoline derivatives in materials applications (Huang et al., 2003).

Anticonvulsant Agents

The exploration of benzothiazole derivatives with acetamido and carbothioamido pharmacophores, which share structural similarities with quinoline derivatives, for their anticonvulsant properties, underscores the potential of such compounds in the development of new therapeutic agents for neurological conditions (Amir et al., 2012).

Properties

IUPAC Name

2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O3/c1-16-7-5-6-10-21(16)27-23(29)15-28-14-20(24(30)17-8-3-2-4-9-17)25(31)19-13-18(26)11-12-22(19)28/h2-14H,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVAQBIVHZKGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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